Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine
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Overview
Description
Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a benzyl group, a cyclopropyl ring, and a pyrrolidin-3-yl-amine moiety. Its distinct configuration makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with cyclopropylamine to form benzyl-cyclopropylamine. This intermediate is then reacted with ®-pyrrolidin-3-yl-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound may also interact with enzymes involved in neurotransmitter metabolism, thereby influencing their activity and levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Benzyl-cyclopropyl-®-piperidin-3-yl-amine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Cyclopropyl-benzylamine: Lacks the pyrrolidine moiety.
Benzyl-®-pyrrolidin-3-yl-amine: Lacks the cyclopropyl group.
Uniqueness
Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine is unique due to its combination of a benzyl group, a cyclopropyl ring, and a pyrrolidin-3-yl-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-N-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJWEZDOUIJOT-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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